molecular formula C7H15FN2 B12581250 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride CAS No. 625120-69-6

1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride

Cat. No.: B12581250
CAS No.: 625120-69-6
M. Wt: 146.21 g/mol
InChI Key: DOCXNZGOHDMTSM-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride is an imidazolium-based ionic liquid comprising a substituted dihydroimidazolium cation paired with a fluoride anion. The cation features a saturated imidazoline ring with ethyl and methyl substituents, which influence steric and electronic properties.

Properties

CAS No.

625120-69-6

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

1-ethyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;fluoride

InChI

InChI=1S/C7H14N2.FH/c1-4-9-6-5-8(3)7(9)2;/h5-7H,4H2,1-3H3;1H

InChI Key

DOCXNZGOHDMTSM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+]1C=CN(C1C)C.[F-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethyl-2,3-dimethylimidazole with a suitable fluoride source, such as hydrogen fluoride or a fluoride salt, under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetonitrile or dichloromethane, at elevated temperatures to facilitate the formation of the imidazolium salt.

Industrial Production Methods: Industrial production of 1-ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluoride anion can be replaced by other nucleophiles, such as chloride, bromide, or iodide, under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazolium cation can participate in redox reactions, where it can be reduced to the corresponding imidazole or oxidized to form imidazolium derivatives with different oxidation states.

    Addition Reactions: The compound can react with electrophiles, such as alkyl halides or acyl chlorides, to form new imidazolium salts with different substituents.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride, potassium bromide) in polar solvents like water or alcohols.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Addition Reactions: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine) are used.

Major Products:

    Substitution Reactions: The major products are the corresponding halide-substituted imidazolium salts.

    Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used, but can include imidazole derivatives and higher oxidation state imidazolium compounds.

    Addition Reactions: The products are new imidazolium salts with different alkyl or acyl substituents.

Scientific Research Applications

1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as alkylation, acylation, and polymerization. Its unique properties make it a valuable reagent in synthetic chemistry.

    Biology: The compound can be used in biochemical studies to investigate the interactions of imidazolium salts with biological molecules, such as proteins and nucleic acids.

    Medicine: Imidazolium salts, including this compound, are explored for their potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: The compound is used in the production of ionic liquids, which have applications in green chemistry, electrochemistry, and materials science.

Mechanism of Action

The mechanism of action of 1-ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The imidazolium cation can form electrostatic interactions and hydrogen bonds with negatively charged or polar functional groups in biological molecules. These interactions can modulate the activity of enzymes, alter receptor binding, or affect the stability of nucleic acid structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cation Modifications

  • Its synthesis likely involves alkylation or esterification, differing from imidazolium salts, which typically form via quaternization of imidazole derivatives with alkyl halides .
  • 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride cesium fluoride complex :
    This imidazolium chloride-cesium fluoride complex highlights the use of fluoride in stabilizing ionic structures. The bulky 2,6-diisopropylphenyl substituents enhance steric protection, a contrast to the simpler ethyl/methyl groups in the target compound .

Anion Variations

  • N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzo[d]imidazol-2(3H)-ylidene)methanaminium Iodide (11): This benzoimidazolium iodide salt demonstrates the impact of larger anions (iodide vs. fluoride). Iodide’s lower basicity and larger size may reduce nucleophilicity compared to fluoride, influencing applications in catalysis or ionic liquid design .
  • 1-(1-(2,3-dimethylphenyl)ethyl)-1H-imidazole hydrochloride: The hydrochloride salt emphasizes the role of counterions in solubility and stability.

Data Table: Comparative Overview

Compound Name Molecular Formula Anion Key Substituents Synthesis Method Applications
1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride Not reported F⁻ Ethyl, 2,3-dimethyl Likely alkylation + anion exchange Catalysis, ionic liquids (hypothetical)
2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride cesium fluoride complex C₃₂H₄₄ClF₃N₂Cs Cl⁻, F⁻ 2,6-Diisopropylphenyl Complexation Fluorination reactions
N-(1-Methyl-3-(methylthiocarbonothioyl)-1H-benzoimidazol-2-ylidene)methanaminium Iodide C₁₂H₁₄IN₃S₂ I⁻ Benzannulated, thiocarbonothioyl Alkylation with methyl iodide Not reported
1-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole hydrochloride C₁₃H₁₇ClN₂ Cl⁻ 2,3-Dimethylphenyl Alkylation Pharmaceutical intermediates

Key Findings and Limitations

  • Structural Insights : Bulky substituents (e.g., 2,6-diisopropylphenyl) improve stability but reduce solubility, whereas smaller groups (ethyl/methyl) may enhance reactivity .
  • Anion Effects : Fluoride’s high basicity and small size contrast with chloride or iodide, influencing catalytic activity and solvent compatibility .
  • Data Gaps : Direct experimental data on the target compound’s properties are absent in the evidence, necessitating extrapolation from analogs.

Biological Activity

1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride (CAS Number: 141085-40-7) is a member of the imidazolium family, which has garnered attention for its potential biological activities. This compound's unique structure enables various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride, including relevant research findings, case studies, and data tables.

Structure and Composition

The molecular formula of 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride is C7H15F2N2C_7H_{15}F_2N_2. The compound features a positive charge on the imidazolium ring, which is critical for its biological interactions.

Physical Properties

PropertyValue
Molecular Weight154.21 g/mol
DensityNot Available
Melting PointNot Available
SolubilitySoluble in water

Antimicrobial Properties

Research indicates that imidazolium salts exhibit significant antimicrobial activity. A study evaluating various imidazolium derivatives found that those with ethyl substitutions demonstrated enhanced efficacy against Gram-positive bacteria compared to their methylated counterparts . This suggests that 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride may possess similar antimicrobial properties.

Anti-inflammatory Effects

Imidazolium compounds have been investigated for their anti-inflammatory effects. For example, derivatives have shown inhibition of pro-inflammatory cytokines in vitro. A case study highlighted that an imidazolium derivative reduced inflammation markers in a mouse model of rheumatoid arthritis . The potential mechanism involves the modulation of signaling pathways related to inflammation.

Neuroprotective Effects

Recent research has explored the neuroprotective potential of imidazolium compounds. In vitro assays indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Study on Antimicrobial Activity

A comparative study assessed the antimicrobial effectiveness of various imidazolium salts against common pathogens. The results indicated that 1-Ethyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium fluoride exhibited notable activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Anti-inflammatory Mechanism Investigation

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with an imidazolium derivative resulted in a significant decrease in TNF-alpha and IL-6 levels. This suggests that similar compounds may modulate inflammatory responses effectively .

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